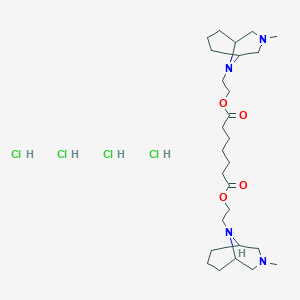
Diisopropyladipat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diisopropyl adipate involves the reaction between adipic acid and isopropanol, using p-methyl benzenesulfonic acid as a catalyst and cyclohexane as a water-taken agent. The optimal conditions for this synthesis include a reaction time of 3 hours, a feed mole ratio of 8:1, and specific amounts of catalyst and water-taken agent, resulting in a yield of about 90.4% (T. Kai, 2008).
Molecular Structure Analysis
The molecular structure of diisopropyl adipate features two isopropyl groups attached to the adipate moiety, resulting in a compound that exhibits certain unique physical and chemical properties. The structure influences its solubility, reactivity, and interaction with other substances in formulations.
Chemical Reactions and Properties
Diisopropyl adipate participates in various chemical reactions, demonstrating its versatility as a reagent and a solvent. It shows a particular interaction with indomethacin, a potent anti-inflammatory agent, enhancing its percutaneous absorption without significantly altering its pH-dependent association properties (T. Inagi, T. Muramatsu, H. Terada, 1986).
Physical Properties Analysis
The physical properties of diisopropyl adipate, such as its boiling point, melting point, and solubility, are dictated by its molecular structure. These properties are critical in determining its suitability for various applications, especially in formulations requiring specific solvency or viscosity characteristics.
Chemical Properties Analysis
Diisopropyl adipate's chemical properties, including its reactivity with other compounds and stability under various conditions, make it a valuable component in many industrial applications. Its low toxicity and mild irritancy profile further contribute to its utility in cosmetic formulations (International Journal of Toxicology, 1984).
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Adjuvans
Diisopropyladipat (DIA) wurde auf seine adjuvante Wirkung in pharmazeutischen Anwendungen untersucht. Es wurde gezeigt, dass es die Sensibilisierung der Haut in einem Mausmodell für Kontaktüberempfindlichkeit verstärkt, was mit der Aktivierung des sensorischen Ionenkanals TRPA1 verbunden ist . Diese Eigenschaft kann genutzt werden, um die Wirksamkeit topischer Medikamente zu verbessern, indem eine bessere Absorption durch die Haut ermöglicht wird.
Kosmetischer Inhaltsstoff
In der Kosmetikindustrie wirkt DIA als Gleitmittel auf der Hautoberfläche und verleiht der Haut ein weiches und glattes Erscheinungsbild . Es wird auch verwendet, um andere Substanzen in Kosmetika und Körperpflegeprodukten zu lösen, wodurch synthetische Verbindungen aufgeweicht und Sprödigkeit sowie Risse reduziert werden .
Entzündungshemmendes und antioxidatives Mittel
Neuere Studien deuten darauf hin, dass DIA entzündungshemmende und antioxidative Eigenschaften besitzt. Diese Eigenschaften machen es vorteilhaft bei der Vorbeugung und Behandlung verschiedener Hauterkrankungen wie Ekzemen und Psoriasis .
Alternative zu Weichmachern
DIA gilt aufgrund von Bedenken hinsichtlich der Gesundheit von Phthalatestern als alternative Weichmacher. Es wird in Konsumgütern wie Kunstleder, Vinylböden, Wandverkleidungen, Farben, Klebstoffen und Kosmetika verwendet. Die Umstellung von traditionellen Phthalaten auf DIA wird durch die geringeren Gesundheitsrisiken und Umweltbelastungen angetrieben .
Anwendungen in der Lebensmittelindustrie
Die Food and Drug Administration (FDA) hat die Verwendung von DIA als indirektem Lebensmittelzusatzstoff zugelassen. Es kann ein Bestandteil von Polymeren sein, die zufällig mit Lebensmitteln in Kontakt kommen, und sorgt so für Sicherheit und Einhaltung der Gesundheitsvorschriften .
Analytische Chemie
In der analytischen Chemie kann DIA für die Trennung von Verbindungen in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden. Seine Eigenschaften ermöglichen eine effektive Trennung von Substanzen, was für die Analyse komplexer Gemische von entscheidender Bedeutung ist .
Hautpflegeformulierungen
DIA wird in Hautpflegeformulierungen verwendet, um die Textur und das sensorische Gefühl des Produkts zu verbessern. Es ist in Produkten wie Feuchtigkeitscremes zu finden, wo es dazu beiträgt, den Feuchtigkeitsgehalt der Haut zu erhalten, ohne Reizungen oder Sensibilität zu verursachen .
Forschung an sensorischen Neuronen
Die Aktivierung von TRPA1 durch DIA hat Auswirkungen auf die Forschung an sensorischen Neuronen. Das Verständnis, wie DIA mit diesen Kanälen interagiert, kann zu Erkenntnissen über die Mechanismen von Empfindung und Schmerz führen und möglicherweise die Entwicklung neuer Analgetika beeinflussen .
Wirkmechanismus
Target of Action
Diisopropyl adipate (DIPA) is primarily used as an emollient and skin-conditioning agent in cosmetics . It is a clear, colorless or yellow liquid with a lightweight and non-greasy texture . The primary targets of DIPA are the skin cells, where it acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance .
Mode of Action
DIPA improves the spreadability of products and provides a silky, smooth feel upon application . It enhances the texture of skincare products like lotions, creams, and sunscreens, aiding in the absorption of other active ingredients . Additionally, DIPA acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
It is known that dipa is synthesized through the reaction of adipic acid with isopropanol (isopropyl alcohol) . This process involves esterification, where the carboxylic acid groups of adipic acid react with the hydroxyl groups of isopropanol to form diisopropyl adipate and water as a byproduct .
Pharmacokinetics
Its lightweight nature and role as a solvent aid in its absorption without leaving a heavy residue .
Result of Action
The primary result of DIPA’s action is the conditioning of the skin. As an emollient, it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel . It also helps to soften synthetic compounds by reducing brittleness and cracking .
Action Environment
DIPA is stable and has a relatively long shelf life . It is used in a variety of environmental conditions as it is a common ingredient in skincare products. Like other organic solvents, excessive exposure may be harmful, and it is recommended to avoid inhalation, skin and eye contact, and ingestion . Good ventilation and appropriate protective equipment, such as gloves and goggles, are recommended during use .
Safety and Hazards
Diisopropyl Adipate has been extensively evaluated for its safety and is considered a non-toxic and non-carcinogenic ingredient . While rare, allergic reactions may occur in individuals with hypersensitivity to certain cosmetic ingredients . Proper formulation and adherence to recommended usage levels are key to its safe use . As with any new cosmetic product, conducting patch tests before widespread use is recommended .
Eigenschaften
IUPAC Name |
dipropan-2-yl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWESQEGGJUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027641 | |
| Record name | Diisopropyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light alcoholic aroma | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
251.00 to 253.00 °C. @ 760.00 mm Hg | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.968 (20°) | |
| Record name | Diisopropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6938-94-9 | |
| Record name | Diisopropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIISOPROPYL ADIPATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
| Record name | Bis(1-methylethyl) hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)

![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)






